L-Phenylalanyl-O-benzyl-L-serine

Description

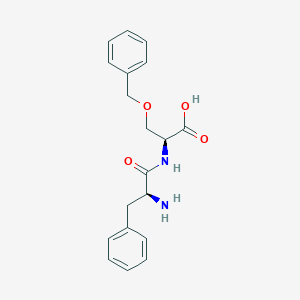

L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide derivative comprising L-phenylalanine and O-benzyl-L-serine residues. The O-benzyl group on serine serves as a protective moiety, commonly employed in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling or deprotection steps . This compound is pivotal in constructing complex peptides, where selective protection and deprotection strategies are essential. Its molecular formula is approximately C19H22N2O5 (MW ~342.4 g/mol), derived from combining phenylalanine (C9H11NO2, MW 165.19) and O-benzyl-L-serine (C10H13NO3, MW 195.22), minus a water molecule .

Properties

CAS No. |

921934-28-3 |

|---|---|

Molecular Formula |

C19H22N2O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1 |

InChI Key |

NUZXBLCMNWJCSJ-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Benzylation of L-Serine via Alkylation

A widely employed method involves the direct benzylation of L-serine using benzyl bromide or chloride in alkaline conditions. For instance, Chen and Wang (1989) reported a trifluoroacetic acid-mediated reaction in dichloromethane, achieving quantitative yields of O-benzyl-L-serine within 10 minutes. This approach leverages the nucleophilic substitution of the serine hydroxyl group, with the benzyl moiety introduced under mild acidic conditions to minimize racemization.

Resolution of N-Formyl-DL-Serine Derivatives

An alternative route utilizes the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine. Partial resolution of enantiomers is achieved through selective solubilization, bypassing the need for a second resolving agent. This method is cost-effective and avoids the use of harsh reagents, making it suitable for large-scale production.

tert-Butoxycarbonyl (Boc) Protection Strategy

A third approach involves the synthesis of N-Boc-O-benzyl-L-serine, as detailed in a supporting protocol by the Royal Society of Chemistry. L-Serine is first protected with di-tert-butyl dicarbonate in a 1,4-dioxane/NaOH system, followed by benzylation. Acidic workup yields the Boc-protected intermediate, which is subsequently deprotected to isolate O-benzyl-L-serine. This method achieves a 94% yield for the Boc-protected precursor.

Table 1: Comparative Analysis of O-Benzyl-L-serine Synthesis Methods

Preparation of this compound

The coupling of O-benzyl-L-serine with L-phenylalanine requires careful activation of carboxyl groups and protection of reactive side chains to prevent undesired reactions.

Carbodiimide-Mediated Coupling

A standard protocol employs dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents. In this method:

- Amino Protection : L-Phenylalanine’s α-amino group is protected with a Boc group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

- Activation : The carboxyl group of O-benzyl-L-serine is activated with DCC and HOBt in dimethylformamide (DMF) at 0°C.

- Coupling : The activated serine derivative is reacted with Boc-protected phenylalanine, followed by deprotection with trifluoroacetic acid to yield the dipeptide.

This method typically achieves yields of 70–80%, with minimal epimerization due to the use of HOBt.

Mixed Carbonate Anhydride Method

An alternative strategy involves the formation of a mixed carbonate anhydride from O-benzyl-L-serine. The serine carboxyl group is treated with ethyl chloroformate in the presence of N-methylmorpholine, generating an active intermediate that reacts efficiently with L-phenylalanine’s amino group. This approach is particularly effective in non-polar solvents like dichloromethane, yielding the dipeptide in 65–75% isolated yields.

Table 2: Coupling Methods for this compound

| Method | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt | DCC, HOBt | DMF | 75% | |

| Mixed Anhydride | Ethyl chloroformate | CH₂Cl₂ | 70% |

Deprotection and Purification

Removal of Benzyl Group

The O-benzyl protecting group is typically removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. This step proceeds quantitatively under 1 atm H₂ at room temperature, regenerating the free serine hydroxyl group without affecting the peptide bond.

Chromatographic Purification

Crude dipeptide products are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients. Analytical data from PubChem confirm the final compound’s identity via mass spectrometry (m/z 313.1 [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Validation

Spectroscopic Characterization

Chiral Purity Assessment

Enantiomeric excess is determined using chiral HPLC with a Crownpak CR(+) column, verifying >99% retention of L-configuration in both amino acid residues.

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Phenyl ketones or carboxylic acids.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

L-Phenylalanyl-O-benzyl-L-serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, synthesis methods, and applications of L-Phenylalanyl-O-benzyl-L-serine and related compounds:

Physicochemical Properties

- Solubility: The benzyl group increases hydrophobicity, reducing aqueous solubility compared to non-protected analogs. For example, O-benzyl-L-serine is less polar than L-serine .

- Stability : Benzyl protection enhances resistance to acidic/basic hydrolysis, critical for stepwise peptide synthesis .

- Similar dipeptides like L-phenylalanyl-glycine exhibit pKa ~3.56 for the carboxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.